In-Depth Technical Guide: Molecular Structure Analysis of 2,5-Dichlorothiophene-3-sulfonamide
In-Depth Technical Guide: Molecular Structure Analysis of 2,5-Dichlorothiophene-3-sulfonamide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2,5-Dichlorothiophene-3-sulfonamide (CAS No: 53595-68-9), a heterocyclic compound with significant potential in medicinal chemistry. The document consolidates available data on its physicochemical properties, spectroscopic characteristics, and crystallographic features. Detailed methodologies for its general synthesis are presented, alongside visualizations of its synthetic pathway and biological roles. This guide serves as a foundational resource for professionals engaged in research and development involving thiophene-based sulfonamides.
Molecular Identity and Physicochemical Properties
2,5-Dichlorothiophene-3-sulfonamide is a sulfonamide derivative characterized by a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions and a sulfonamide group at the 3 position.[1][2] This unique substitution pattern confers specific chemical and biological properties, making it a molecule of interest for further investigation.
Table 1: Molecular Identifiers [1]
| Identifier | Value |
| IUPAC Name | 2,5-dichlorothiophene-3-sulfonamide |
| CAS Number | 53595-68-9 |
| Molecular Formula | C₄H₃Cl₂NO₂S₂ |
| SMILES | C1=C(SC(=C1S(=O)(=O)N)Cl)Cl |
| InChI | InChI=1S/C4H3Cl2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9) |
| InChI Key | BUQKISCVZMIFEF-UHFFFAOYSA-N |
The physicochemical properties of the compound are summarized below. The relatively high melting point is characteristic of sulfonamides and suggests strong intermolecular hydrogen bonding in the solid state.[1]
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 232.11 g/mol | [1][3] |
| Melting Point | 131-135 °C | [1] |
| Boiling Point (Predicted) | 386.6 ± 52.0 °C | [1] |
| Density (Predicted) | 1.761 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 9.29 ± 0.60 | [1] |
Synthesis and Spectroscopic Analysis
The structural elucidation of 2,5-Dichlorothiophene-3-sulfonamide relies on a combination of a robust synthetic strategy and comprehensive spectroscopic analysis.
General Synthetic Approach
The synthesis of 2,5-Dichlorothiophene-3-sulfonamide is typically achieved through a two-step process starting from 2,5-dichlorothiophene.[2][5] The first step involves an electrophilic substitution reaction where 2,5-dichlorothiophene is treated with chlorosulfonic acid to yield the intermediate, 2,5-dichlorothiophene-3-sulfonyl chloride.[5] The subsequent step involves the amination of this sulfonyl chloride intermediate, commonly using aqueous ammonia or ammonium chloride, to produce the final sulfonamide product.[1][2]
Spectroscopic Characterization
While a complete set of experimentally derived spectra for this specific molecule is not widely published, its structural features can be predicted based on characteristic data for its constituent functional groups.
2.2.1 Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for the sulfonamide and dichlorothiophene moieties.
Table 3: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |
| 3400 - 3200 | N-H Stretch | Primary Sulfonamide (-SO₂NH₂) | [1] |
| 1344 - 1317 | SO₂ Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | [1] |
| 1187 - 1147 | SO₂ Symmetric Stretch | Sulfonamide (-SO₂NH₂) | [1] |
| ~3100 | C-H Aromatic Stretch | Thiophene Ring | [1] |
| 1550 - 1400 | C=C Aromatic Stretch | Thiophene Ring | [1] |
| 924 - 906 | S-N Stretch | Sulfonamide (-SO₂NH₂) | [1] |
2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy Specific experimental NMR data for 2,5-Dichlorothiophene-3-sulfonamide is not readily available in published literature. However, based on analogous structures, the ¹H NMR spectrum is expected to feature a singlet for the lone aromatic proton on the thiophene ring and a broad singlet for the two protons of the primary sulfonamide group. The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms of the dichlorothiophene ring.
2.2.3 Mass Spectrometry (MS) Mass spectrometry provides crucial information for molecular weight confirmation and structural analysis through fragmentation patterns.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Ion Assignment | Notes |
| 232 | [M+H]⁺ | Protonated molecular ion (for ³⁵Cl isotopes). |
| 234 | [M+H]⁺ | Isotopic peak for one ³⁷Cl atom. |
| 236 | [M+H]⁺ | Isotopic peak for two ³⁷Cl atoms. |
| 168 | [M - SO₂]⁺ | Characteristic loss of sulfur dioxide from the molecular ion. |
| 216 | [M - NH₂]⁺ | Loss of the amino group. |
The presence of two chlorine atoms results in a characteristic isotopic cluster for the molecular ion peak, with expected M+2 and M+4 peaks.[1] A common fragmentation pathway for aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[1]
Molecular Structure and Crystallography
While specific single-crystal X-ray diffraction data for 2,5-Dichlorothiophene-3-sulfonamide is limited in the public domain, analysis of related thiophene sulfonamide structures provides insight into its expected molecular geometry.[1] The thiophene ring is expected to be essentially planar, maintaining its aromatic character.[1] The bond lengths within the heterocyclic ring are anticipated to be consistent with those of other thiophene derivatives, with typical C-S bond lengths ranging from 1.73-1.75 Å and C-C bond lengths approximately 1.35-1.40 Å.[1]
Biological Activity and Potential Applications
2,5-Dichlorothiophene-3-sulfonamide is not merely a synthetic curiosity; it is a pharmacophore with demonstrated biological activity and serves as a key intermediate in drug synthesis. Its structural features are leveraged in several therapeutic areas.
4.1 Anticancer and Enzyme Inhibition Activity The compound has shown promising potential as an anticancer agent. In vitro studies have demonstrated cytotoxic activity against various cancer cell lines, with a reported gastrointestinal inhibitory concentration (GI50) of approximately 7.2 µM.[1][2] One of its primary mechanisms of action is believed to be the inhibition of carbonic anhydrase enzymes, a target implicated in several pathologies, including cancer.[2]
4.2 Role as a Synthetic Precursor Beyond its intrinsic activity, 2,5-Dichlorothiophene-3-sulfonamide is a crucial building block for more complex pharmaceutical agents. Notably, it is a precursor in the synthesis of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[5]
Experimental Protocols
This section provides a generalized protocol for the synthesis of 2,5-Dichlorothiophene-3-sulfonamide based on established chemical transformations.
5.1 Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride (Intermediate)
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Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, add 2,5-dichlorothiophene.
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Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise while maintaining a low temperature. Thionyl chloride may be used as a co-reagent.[2][5]
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Reaction: Allow the mixture to stir at a controlled temperature until the reaction is complete, as monitored by an appropriate method (e.g., TLC or GC).
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Work-up: Carefully quench the reaction mixture, typically with ice water. The product can then be extracted using a suitable organic solvent.
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Purification: The crude sulfonyl chloride is purified, for example, by distillation under reduced pressure or crystallization.
5.2 Synthesis of 2,5-Dichlorothiophene-3-sulfonamide (Final Product)
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Reaction Setup: Dissolve the purified 2,5-dichlorothiophene-3-sulfonyl chloride in a suitable solvent.
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Reagent Addition: Cool the solution and add an excess of an ammonia source, such as concentrated aqueous ammonia or ammonium chloride, while stirring vigorously.[2]
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Reaction: Continue stirring until the conversion is complete. The reaction progress can be monitored by TLC.
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Isolation: The solid product that precipitates is collected by filtration.
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Purification: The crude sulfonamide is washed with water to remove any inorganic salts and then purified by recrystallization from an appropriate solvent system to yield the final product with high purity.[3]
